Isobutyl carbamate

Description

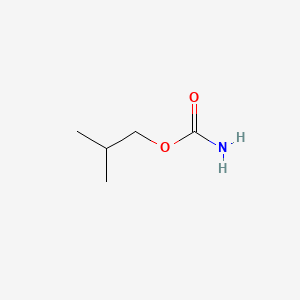

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUZQRBVNRKLJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060262 | |

| Record name | Carbamic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543-28-2 | |

| Record name | 2-Methylpropyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOBUTYL CARBAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T9125IDNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Reaction Mechanisms and Kinetic Profiles

Hydrolytic Stability and Degradation Kinetics of Carbamate (B1207046) Esters

The hydrolysis of carbamate esters proceeds through distinct mechanisms depending on the pH of the environment. clemson.edu

Acid-Catalyzed Hydrolysis : Under acidic conditions (typically below pH 6), the hydrolysis of carbamates can occur, although it is often not the dominant mechanism. clemson.edu The process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. clemson.educhemguide.co.uk For some carbamates, this has been described as an A1 mechanism, involving a pre-equilibrium protonation followed by a rate-determining step. cdnsciencepub.comresearchgate.net However, for many carbamates, acid-catalyzed hydrolysis is considered an insignificant pathway compared to base-catalyzed routes. clemson.edu

Neutral Hydrolysis : At neutral pH (around 7), hydrolysis can proceed via the direct attack of a water molecule on the carbonyl carbon. viu.caclemson.edu This pathway is often slow and pH-independent. clemson.edu Research into the neutral hydrolysis mechanism for many carbamates is limited, but it can be a relevant process in environmental conditions. clemson.edu For some thioncarbamates, water has been shown to act as a general base catalyst. cdnsciencepub.comresearchgate.net

Base-Catalyzed Hydrolysis : This is a significant degradation pathway for carbamates, especially at pH levels above 8. clemson.edunih.gov Two primary competing mechanisms are recognized for base-catalyzed hydrolysis:

BAC2 (Base-catalyzed Acyl-Oxygen cleavage, bimolecular) : This mechanism involves a direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. nih.govnih.gov This is the typical pathway for secondary and tertiary carbamates (N,N-disubstituted), which lack a proton on the nitrogen atom. rsc.orgmdpi.com

E1cB (Elimination, Unimolecular, conjugate Base) : This mechanism is characteristic of primary and secondary carbamates that have at least one proton on the nitrogen atom, such as isobutyl carbamate. viu.camdpi.com The reaction is initiated by the rapid deprotonation of the carbamate nitrogen by a base, forming a carbamate anion (the conjugate base). nih.govrsc.org This is followed by a slower, rate-determining step where the leaving group (the alkoxy group, -O-isobutyl) is expelled, forming a transient isocyanate intermediate (R-N=C=O). cdnsciencepub.comrsc.orgresearcher.life The isocyanate then rapidly hydrolyzes to produce the corresponding amine and carbon dioxide. acs.orgrsc.org

For this compound, a primary carbamate, the E1cB mechanism is the predominant pathway for hydrolysis under basic conditions. viu.caresearchgate.netmdpi.com

The rate of carbamate hydrolysis is highly sensitive to the electronic nature of substituents on both the nitrogen atom and the oxygen of the leaving group. nih.govrsc.org

Effect of O-Aryl Substituents (Leaving Group) : The rate of base-catalyzed hydrolysis via the E1cB mechanism is strongly dependent on the pKa of the alcohol or phenol (B47542) leaving group. acs.org Electron-withdrawing substituents on an O-aryl ring stabilize the departing aryloxyanion, making it a better leaving group and thus increasing the rate of hydrolysis. rsc.orgresearcher.life This relationship is often quantified using the Hammett equation, where a large positive rho (ρ) value indicates high sensitivity to substituent effects and significant bond cleavage in the transition state. rsc.orgresearcher.life For example, studies on N-phenylcarbamates showed a ρ value of +3.17 for substituents in the O-aryl ring. rsc.org Conversely, electron-donating groups on the O-aryl moiety decrease the rate of hydrolysis by making the leaving group poorer. nih.gov

| Substituent Position | Substituent Type | Effect on Hydrolysis Rate | Reasoning |

|---|---|---|---|

| On Oxygen (Leaving Group) | Electron-Withdrawing (e.g., -NO₂) | Increases | Stabilizes the negative charge on the leaving alkoxide/phenoxide, making it a better leaving group. rsc.orgresearcher.life |

| Electron-Donating (e.g., -OCH₃) | Decreases | Destabilizes the leaving group, slowing the rate of expulsion. nih.gov | |

| On Nitrogen | Electron-Withdrawing (e.g., -Aryl) | Increases (E1cB) | Increases the acidity of the N-H proton, facilitating the initial deprotonation step. rsc.org |

| Electron-Donating (e.g., -Alkyl) | Decreases (BAC2) | Increases electron density at the carbonyl carbon, reducing its electrophilicity for nucleophilic attack. |

A significant difference exists in the hydrolytic reactivity between primary and secondary carbamates, particularly under basic conditions. Primary carbamates, like this compound (R-NH-COOR'), hydrolyze much more rapidly than secondary (R₂N-COOR') or tertiary carbamates. viu.caresearchgate.net

This marked difference in reactivity is due to the different mechanisms they follow. mdpi.com

Primary Carbamates : Utilize the fast E1cB elimination-addition pathway. The presence of the N-H proton allows for deprotonation and the formation of the highly reactive isocyanate intermediate. viu.caresearchgate.net

Secondary and Tertiary Carbamates : Lacking an N-H proton (in the case of tertiary) or having more sterically hindered N-substituents, these compounds are forced to hydrolyze through the slower BAC2 mechanism, which involves the direct nucleophilic attack of hydroxide on the less electrophilic carbonyl carbon. clemson.edumdpi.com

The rate difference can be several orders of magnitude. researchgate.net This highlights the structural importance of the N-H bond in determining the degradation pathway and kinetic stability of carbamate compounds.

| Carbamate Type | Example Structure | Dominant Mechanism | Relative Rate |

|---|---|---|---|

| Primary (e.g., this compound) | R-O-CO-NH₂ | E1cB | Much Faster |

| Secondary | R-O-CO-NHR' | E1cB or BAC2 | Fast to Slow |

| Tertiary | R-O-CO-NR'₂ | BAC2 | Slow |

Influence of Substituent Effects on Hydrolysis Rates

Fundamental Reactivity of the Carbamate Functional Group

The chemical behavior of this compound is rooted in the electronic structure of the carbamate functional group, which can be considered a hybrid of an amide and an ester. acs.orgnih.gov

The stability of the carbamate group is largely attributed to amide resonance, which involves the delocalization of the lone pair of electrons from the nitrogen atom across the N-C-O system. nih.govvulcanchem.com This delocalization can be represented by three main resonance structures. acs.orgnih.gov This resonance imparts a partial double-bond character to the C-N bond, leading to a planar geometry and restricted rotation around this bond. acs.orgvulcanchem.com

While similar to the resonance in amides, the effect in carbamates is slightly weaker. The additional ester oxygen atom introduces electronic and steric perturbations that reduce the C-N bond rotational barrier by approximately 3-4 kcal/mol compared to analogous amides. acs.orgnih.govresearchgate.net Despite being less stable than amides, this resonance stabilization makes carbamates significantly more stable and less prone to hydrolysis than esters. researchgate.netvulcanchem.com This stability is a key feature in their various applications. nih.gov

The carbonyl carbon of the carbamate group is an electrophilic center, susceptible to attack by nucleophiles. nih.gov The reactivity of this center is modulated by the competing resonance effects of the adjacent nitrogen and oxygen atoms. The delocalization of the nitrogen lone pair reduces the electrophilicity of the carbonyl carbon compared to that in an ester, but the inductive effect of the ester oxygen increases it compared to that in an amide. researchgate.netnih.gov

Nucleophilic attack is the cornerstone of carbamate hydrolysis mechanisms:

In the BAC2 mechanism , a nucleophile (like OH⁻) directly attacks the carbonyl carbon, leading to the formation of a tetrahedral addition intermediate. nih.govnih.gov The subsequent collapse of this intermediate expels the leaving group.

In the E1cB mechanism , the initial step is not a direct attack on the carbon but rather the abstraction of the acidic N-H proton by a nucleophile acting as a base. rsc.org The resulting conjugate base then undergoes an elimination reaction, which is an intramolecular nucleophilic displacement where the anionic nitrogen's electrons push out the alkoxy leaving group to form the isocyanate. cdnsciencepub.comrsc.org This pathway avoids the direct formation of a high-energy tetrahedral intermediate from the neutral carbamate.

Amide Resonance and its Contribution to Carbamate Stability

The synthesis and transformation of this compound and related compounds involve complex reaction networks. A thorough understanding of the underlying reaction mechanisms, including potential side reactions, chemoselectivity in catalyzed processes, and the nature of reactive intermediates, is crucial for the development of efficient and selective synthetic methodologies.

Side Reaction Pathways in Alkyl Thiocarbamate Synthesis

The synthesis of O-alkyl thiocarbamates, such as O-isobutyl thiocarbamate, can be accompanied by the formation of undesirable byproducts. These side reactions can lower the yield and purity of the desired product. A notable side reaction occurs during the synthesis of alkyl thiocarbamates that proceed through an O-isobutyl chlorothioformate intermediate. This process can lead to the formation of isobutyl xanthogenic acid anhydride. mdpi.com The continual introduction of chlorine gas during the synthesis can also lead to the formation of sulphene chloride. mdpi.com

In a one-pot synthesis of N-alkyl-O-isobutyl thiocarbamate starting from isobutanol, potassium hydroxide, and carbon disulfide, the initial formation of potassium isobutyl xanthate is followed by conversion to O-isobutyl chlorothioformate using chlorine. mdpi.com The aminolysis of this intermediate yields the desired thiocarbamate. However, side reactions can occur. For instance, the reaction of thiophosgene (B130339) with potassium alkoxide can be an alternative route, and the use of alkyl xanthates with a Vilsmeier reagent can also lead to the desired product, but with the potential for different side reaction profiles. researchgate.net

The formation of byproducts is often linked to the reactivity of the intermediates. For example, in the synthesis of O-thiocarbamates from isocyanides, elemental sulfur, and alcohols, the reaction proceeds through an isothiocyanate intermediate. beilstein-journals.org While this method can be effective, the instability of certain reagents, like nitrile oxides in other routes, can lead to numerous byproducts. beilstein-journals.org The choice of reagents and reaction conditions is therefore critical in minimizing these side pathways.

A common side reaction in the synthesis of thiocarbamates at elevated temperatures is the Newman-Kwart rearrangement, where O-thiocarbamates rearrange to S-thiocarbamates. organic-chemistry.org With mono-N-alkylated substrates, elimination of phenol to form an isocyanate can also occur upon heating. organic-chemistry.org

Table 1: Key Side Reactions and Byproducts in O-Isobutyl Thiocarbamate Synthesis

| Reaction Step/Condition | Potential Side Reaction Pathway | Undesirable Product(s) | Reference |

| Chlorination of potassium isobutyl xanthate | Further reaction of O-isobutyl chlorothioformate | Isobutyl xanthogenic acid anhydride, Sulphene chloride | mdpi.com |

| Thermal conditions | Intramolecular aryl migration (if applicable) | S-thiocarbamates (via Newman-Kwart Rearrangement) | organic-chemistry.org |

| Thermal conditions (mono-N-alkylated substrates) | Elimination | Isocyanate | organic-chemistry.org |

| Use of unstable precursors (e.g., nitrile oxides in related syntheses) | Decomposition of precursor | Various byproducts | beilstein-journals.org |

Chemoselectivity in Transition Metal-Catalyzed Carbamate Transformations

Transition metal catalysis offers powerful tools for the transformation of carbamates, but controlling chemoselectivity is a significant challenge, especially when multiple reactive sites are present in the substrate. acs.org For instance, in molecules containing both C=C double bonds and C-H bonds, a catalyst must selectively promote either aziridination or C-H amination. rhhz.net

The choice of metal catalyst and ligands plays a pivotal role in dictating the reaction outcome. For example, in nitrene transfer reactions using carbamate precursors, rhodium catalysts have been shown to favor the insertion of a rhodium nitrene into an allylic C-H bond over a C-H bond that is alpha to an oxygen substituent. rhhz.net In contrast, silver-based catalysts can offer tunable selectivity between aziridination and C-H insertion, which can be modulated by the silver-to-ligand ratio and the solvent. chemrxiv.org

In the context of C-H bond activation, directing groups are often employed to control regioselectivity. Carbamate groups themselves can act as directing groups, guiding the metal catalyst to a specific C-H bond. acs.org For example, cobalt-catalyzed ortho-C-H alkylation and amidation of arenes can be directed by a carbamate group using alkenes as coupling partners. acs.org The chemoselectivity of these transformations is critical, as complex molecules often possess multiple functional groups that could potentially coordinate with the catalyst or participate in side reactions. nih.gov

The development of enantioselective transformations adds another layer of complexity. Chiral ligands are used to create a chiral environment around the metal center, enabling the production of enantioenriched products. For instance, a bis(oxazoline) (BOX) ligand has been designed for silver-catalyzed enantioselective propargylic C-H amination of carbamate esters. rhhz.net Noncovalent interactions between the ligand and the substrate, such as hydrogen bonding, can play a crucial role in achieving high enantioselectivity. acs.org

Table 2: Factors Influencing Chemoselectivity in Carbamate Transformations

| Factor | Influence on Chemoselectivity | Example | Reference |

| Metal Catalyst | Determines the preferred reaction pathway (e.g., C-H insertion vs. aziridination). | Rhodium catalysts favor allylic C-H insertion. | rhhz.net |

| Ligand | Modulates the steric and electronic environment of the catalyst, influencing selectivity. | Chiral BOX ligands enable enantioselective C-H amination with silver catalysts. | rhhz.net |

| Solvent | Can stabilize certain transition states or intermediates, affecting selectivity. | Polar solvents can stabilize zwitterionic intermediates in some rearrangements. | organic-chemistry.org |

| Directing Group | The carbamate group can direct the catalyst to a specific C-H bond for functionalization. | Carbamate-directed ortho-alkylation of arenes with cobalt catalysts. | acs.org |

| Reactant Ratios | The ratio of catalyst to ligand can tune the selectivity of the reaction. | Ag:ligand ratio can control selectivity for aziridination vs. C-H insertion. | chemrxiv.org |

Intermediates and Reaction Pathways in Catalytic CO2 Conversions

The synthesis of carbamates from carbon dioxide (CO2), an amine, and an alcohol or alkyl halide is a promising green alternative to traditional methods that use toxic reagents like phosgene (B1210022). organic-chemistry.org The reaction mechanism typically involves the initial formation of a carbamic acid intermediate from the reaction of the amine with CO2. organic-chemistry.org This intermediate can then be converted to the carbamate.

In many cases, the reaction is thought to proceed through the formation of an ionic intermediate. nih.gov The amine attacks the CO2 to form a carbamate anion, which is stabilized by a protonated base or a second molecule of the amine. nih.govacs.org This carbamate anion then acts as a nucleophile, attacking an electrophile (e.g., an alkyl halide) to form the final carbamate product. nih.gov The use of strong, non-nucleophilic bases can accelerate the reaction by facilitating the formation and stabilization of the carbamate intermediate. nih.gov

An alternative pathway involves the dehydration of the carbamic acid intermediate to form an isocyanate. organic-chemistry.org This isocyanate can then be trapped by an alcohol to yield the carbamate. This pathway is particularly relevant in the absence of a strong electrophile and can be promoted by dehydrating agents.

The specific intermediates and the dominant reaction pathway can be influenced by the catalyst and reaction conditions. For example, in the conversion of methyl N-phenyl carbamate, catalytic reactions in the presence of water are proposed to proceed via direct hydrolysis and aminolysis of the carbamate. mdpi.com In the absence of a catalyst, thermal reactions can be very limited. mdpi.com The presence of a sizable volumetric excess of carbon dioxide has been shown to accelerate the formation of the desired carbamate over N-alkylated byproducts in continuous synthesis processes. acs.org

Table 3: Key Intermediates in the Synthesis of Carbamates from CO2

| Proposed Intermediate | Formation Pathway | Subsequent Reaction | Evidence/Supporting Factors | Reference |

| Carbamic Acid | Reaction of an amine with CO2. | Dehydration to isocyanate or deprotonation to carbamate anion. | Direct observation in some systems; logical first step in the reaction. | organic-chemistry.org |

| Carbamate Anion | Deprotonation of carbamic acid by a base or another amine molecule. | Nucleophilic attack on an electrophile (e.g., alkyl halide) to form the carbamate. | Reaction is accelerated by strong bases; ionic intermediates are proposed in mechanistic studies. | nih.gov |

| Isocyanate | Dehydration of carbamic acid. | Reaction with an alcohol to form the carbamate. | Can be trapped in certain reactions; formation is promoted by dehydrating agents. | organic-chemistry.org |

Computational Chemistry and Theoretical Investigations of Isobutyl Carbamate

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of isobutyl carbamate (B1207046) are fundamental to understanding its reactivity and stability. Computational methods, particularly Density Functional Theory (DFT), provide profound insights into these properties.

Density Functional Theory (DFT) Applications for Carbamate Systems

Density Functional Theory (DFT) has become a powerful tool for elucidating the electronic structures and reaction pathways of carbamate systems at the molecular level. mdpi.com DFT calculations allow for the identification of key intermediates, determination of transition states, and quantification of activation energies, offering insights often inaccessible through experimental techniques alone. mdpi.com For instance, DFT studies on various carbamates have been used to optimize molecular structures and analyze electronic properties. mdpi.comscirp.org

In a study on a series of carbamate-based compounds, DFT calculations with the PBE/6-311+G* level of theory were employed to optimize their structures and compute electronic descriptors. mdpi.com These calculations revealed highest occupied molecular orbital (HOMO) energies ranging from –1.23 to 1.83 eV and lowest unoccupied molecular orbital (LUMO) energies from 6.05 to 9.96 eV for the set of 178 carbamates. mdpi.com Such analyses are crucial for developing quantitative structure-activity relationship (QSTR) models that can correlate molecular descriptors with properties like toxicity. mdpi.com

Furthermore, DFT has been instrumental in understanding reaction mechanisms involving carbamates. For example, in the Pd-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, DFT calculations confirmed that the direct reaction is not spontaneous and requires a catalyst. mdpi.com The study elucidated two feasible reaction pathways, with calculated net energies of −84.7 kcal/mol and −238.7 kcal/mol, respectively, demonstrating the thermodynamic favorability of the catalyzed reaction. mdpi.com Similarly, investigations into the degradation of carbamate pesticides by OH radicals have utilized DFT to calculate potential energy surface information and predict reaction rate constants. researchgate.net

The table below presents a selection of DFT-calculated electronic properties for a set of carbamate compounds, illustrating the typical data generated in such studies.

| Compound ID | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Carbamate 1 | -1.23 | 6.05 | 7.28 |

| Carbamate 2 | 0.50 | 7.50 | 7.00 |

| Carbamate 3 | 1.83 | 9.96 | 8.13 |

This interactive table showcases representative DFT-calculated electronic properties for a series of carbamate compounds. The values for HOMO energy, LUMO energy, and the resulting energy gap are indicative of the electronic characteristics that govern the reactivity of these molecules. Data sourced from a comprehensive study on carbamate toxicity. mdpi.com

Frontier Orbital Theory and Reactivity Predictions (e.g., LUMO energy and hydrolytic reactivity)

Frontier molecular orbital (FMO) theory is a fundamental application of molecular orbital theory that provides insights into chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgucsb.edu The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key factor in determining the feasibility and rate of a reaction. masterorganicchemistry.com

In the context of carbamates, the energy of the LUMO is a particularly important descriptor for predicting their reactivity, especially their susceptibility to hydrolysis. nih.govacs.org A lower LUMO energy indicates a greater electron affinity, making the molecule more susceptible to nucleophilic attack. mdpi.com Studies have demonstrated a direct correlation between the LUMO energy of carbamates and their rate of alkaline hydrolysis. nih.gov For example, in a series of cyclohexylcarbamic acid aryl esters, a clear relationship was observed between the logarithm of the hydrolysis rate constant (log kpH9) and the LUMO energy. nih.gov This relationship underscores how the electrophilicity of the carbamate group, as quantified by its LUMO energy, influences its chemical stability. nih.gov

Aromaticity of the O-substituent on the carbamate has a critical impact on hydrolytic reactivity. nih.gov Aryl esters of carbamic acid are significantly more reactive than their alkyl ester counterparts, which can remain virtually unchanged even under basic conditions. nih.gov This difference in reactivity can be attributed to the electronic effects of the aryl group, which lowers the LUMO energy and increases the electrophilicity of the carbamoyl (B1232498) carbon.

The following table illustrates the relationship between LUMO energy and hydrolytic stability for a series of sulfur(VI) fluoride (B91410) electrophiles, a concept applicable to carbamates.

| Compound | Calculated LUMO Energy (eV) | Measured Aqueous Half-life (h) |

|---|---|---|

| Fragment 1a | -0.5 | 100 |

| Fragment 1b | -0.8 | 50 |

| Fragment 1c | -1.2 | 10 |

| Fragment 1d | -1.5 | 1 |

This interactive table demonstrates the correlation between calculated LUMO energies and experimentally measured aqueous half-lives for a series of electrophilic fragments. A lower LUMO energy corresponds to a shorter half-life, indicating greater reactivity. This principle is directly applicable to predicting the hydrolytic stability of carbamates. Data adapted from a study on sulfur(VI) fluoride reactivity. researchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of isobutyl carbamate and its interactions with neighboring molecules are crucial determinants of its physical and chemical properties. Computational analysis provides a window into these complex phenomena.

Steric Effects on Supramolecular Association in Carbamate Analogues

The size and shape of the substituents on the carbamate group can significantly influence how molecules pack together in the solid state, a phenomenon known as supramolecular association. mdpi.com Steric hindrance, the repulsion between electron clouds of bulky groups, plays a critical role in determining the final crystal structure.

For example, a study on homoleptic mercury(II) bis(N,N-dialkyldithiocarbamato) compounds, which are structurally related to carbamates, demonstrated a clear dependence of supramolecular association on the steric bulk of the alkyl groups. mdpi.comresearchgate.net When the alkyl group was small (ethyl), the molecules could form dimers through covalent interactions. mdpi.comresearchgate.net However, with a bulkier isobutyl group, this dimerization was prevented, and the molecules instead aligned to allow for weaker intermolecular interactions. mdpi.comresearchgate.net When an even larger cyclohexyl group was present, both dimerization and significant intermolecular interactions were precluded. mdpi.comresearchgate.net

In the context of this compound itself, the branched isobutyl chain introduces a degree of steric bulk that can influence its conformational preferences and how it interacts with other molecules. Investigations into the deprotonation of ethyl, propyl, and isobutyl carbamates revealed an increasing sensitivity to steric hindrance with larger alkyl groups. acs.org The isobutyl substrate, in particular, may adopt conformations that create significant steric hindrance, affecting reaction rates. acs.org

Hydrogen Bonding and Other Non-Covalent Interactions in Carbamate Structures

The carbamate functional group, with its N-H donor and C=O acceptor sites, is highly adept at forming hydrogen bonds. vulcanchem.comacs.org These interactions are fundamental to the structure and properties of carbamates, often dictating their supramolecular assembly in the solid state. iucr.orgnih.gov

In many carbamate crystal structures, molecules are linked into chains or more complex networks by N-H···O hydrogen bonds. iucr.orgiucr.org For instance, in the crystal structure of aminocarb, a carbamate pesticide, molecules form strong N-H···O hydrogen bonds that, along with C-H···π contacts, build a wave-like three-dimensional structure. iucr.org DFT calculations on this system revealed that electrostatic and dispersion energies are the dominant noncovalent interactions. iucr.org

Even in the gas phase, hydrogen bonding plays a significant role. A study of butyl carbamate and its complex with a single water molecule showed that the water molecule attaches to the amide group in a cyclic arrangement through two hydrogen bonds. uva.es This indicates a strong propensity for the carbamate group to engage in such interactions.

Besides classical hydrogen bonds, other non-covalent interactions like C-H···O and C-H···π interactions are also observed in carbamate structures. iucr.org In a study of N-[(3-pyridinylamino)thioxomethyl] carbamates, a variety of intermolecular interactions were identified, including N-H···N, C-H···S=C, and halogen bonds, highlighting the complex interplay of forces that govern supramolecular assembly. nih.gov

The table below summarizes the types of intermolecular interactions observed in the crystal structure of Aminocarb.

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 62.4 | Represents the largest portion of surface contacts. |

| O···H/H···O | 17.9 | Indicative of strong hydrogen bonding. |

| C···H/H···C | 16.7 | Represents van der Waals contacts. |

| N···H/H···N | 3.1 | Minor contribution from N-H interactions. |

This interactive table details the percentage contribution of different intermolecular contacts to the Hirshfeld surface of Aminocarb, providing a quantitative view of the non-covalent interactions in its crystal structure. Data sourced from a study on the structure and interactions of Aminocarb. iucr.org

Theoretical Approaches to Spectroscopic Properties and Reaction Pathways

Computational chemistry offers powerful methods for predicting and interpreting the spectroscopic properties of molecules and for mapping out the intricate details of their reaction pathways. For carbamates, these theoretical approaches provide a deeper understanding of their behavior.

Theoretical calculations, particularly time-dependent DFT (TD-DFT), can be used to simulate spectroscopic data, such as UV-Vis spectra. researchgate.net By comparing simulated spectra with experimental results, researchers can gain insights into the electronic transitions responsible for the observed absorption bands. For example, in a study of this compound-substituted chromophores, computational techniques were used to analyze intramolecular charge transfer (ICT) characteristics and linear and nonlinear optical properties. researchgate.net The study involved geometry optimizations, TD-DFT analyses, and the visualization of frontier orbitals and electrostatic potential maps. researchgate.net

Furthermore, theoretical methods are invaluable for elucidating reaction mechanisms. Ab initio molecular orbital calculations have been employed to understand the complex reaction pathways of CO2 capture by aqueous amine solutions, which involves the formation and interconversion of carbamates and bicarbonates. nih.gov These calculations can evaluate the activation energies of different proposed mechanisms, such as concerted versus stepwise hydrolysis of carbamates, and identify the most likely reaction routes. nih.gov For instance, one study proposed a novel pathway for the hydrolysis of monoethanolamine carbamate involving a proton transfer from a protonated amine, which was found to be a more efficient route than direct hydrolysis based on calculated activation energies. nih.gov

TD-DFT Calculations for Elucidating Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the properties of many-body systems in the presence of time-dependent potentials, making it a standard approach for studying electronic excited states. mpg.dewikipedia.org It is widely applied to calculate the electronic absorption spectra of molecules, providing insights into excitation energies, oscillator strengths, and the nature of the underlying electronic transitions. wikipedia.orgmdpi.com

For a molecule such as this compound, TD-DFT calculations can predict the UV-Vis absorption profile by determining the energies of vertical electronic transitions from the ground state to various excited states. The method involves calculating the linear response of the electron density to a time-dependent electric field, which has poles at the electronic excitation energies of the system. wikipedia.org These calculations allow for the characterization of transitions, such as n → π* or π → π*, and intramolecular charge transfer (ICT) excitations. researchgate.netnih.gov

The accuracy of TD-DFT results depends significantly on the choice of the functional and basis set. researchgate.net Functionals like B3LYP are commonly used, while others such as CAM-B3LYP are chosen for their improved handling of long-range and charge-transfer excitations. researchgate.net While specific TD-DFT studies focusing solely on this compound are not prevalent in the literature, research on carbamate-functionalized chromophores demonstrates that these computational techniques can successfully elucidate the nature of their electronic transitions, which are often characterized as HOMO-to-LUMO excitations. nih.gov

The table below presents a representative example of the type of data generated from a TD-DFT calculation for a simple carbamate, illustrating the key parameters obtained.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|---|---|

| S1 | 5.65 | 219 | 0.0012 | HOMO-1 -> LUMO | n -> π |

| S2 | 6.38 | 194 | 0.1530 | HOMO -> LUMO | π -> π |

| S3 | 6.95 | 178 | 0.0895 | HOMO -> LUMO+1 | π -> π* |

Energetic Profiles of Carbamate Reaction Mechanisms

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, providing detailed energetic profiles that include reactants, products, transition states, and intermediates. For carbamates, a primary reaction of interest is their formation from the reaction of an amine with carbon dioxide (CO2). mdpi.com

Theoretical studies using Density Functional Theory (DFT) have explored several mechanisms for this reaction, including the formation of a zwitterionic intermediate, which can then rearrange to a carbamic acid. mdpi.com The energetic profile of this process reveals the activation barriers (Ea) for each step. For instance, the reaction of CO2 with amines like monoethanolamine (MEA) or 2-amino-2-methyl-1-propanol (B13486) (AMP) has been studied extensively. researchgate.netacs.org These studies show that the reaction can proceed through different pathways, and the presence of solvent molecules, such as water, can play a crucial role by lowering the activation energy barriers. researchgate.netacs.org

The following table summarizes typical energetic data for key steps in carbamate formation mechanisms, derived from computational studies on primary and sterically hindered amines with CO2.

| Reaction Pathway | Description | Reactant System | Calculated Activation Energy (kcal/mol) | Reference Finding |

|---|---|---|---|---|

| Zwitterion Pathway | Direct formation of a zwitterionic intermediate. | Amine + CO2 (gas phase) | ~10 - 15 | Generally considered a high-energy pathway. mdpi.com |

| Carbamic Acid Pathway | Formation of carbamic acid via proton transfer. | Amine + CO2 + H2O | ~9 - 12 | Water molecule facilitates proton transfer, lowering the barrier. acs.org |

| Termolecular Pathway | A second amine molecule assists in proton transfer. | 2 Amine + CO2 | ~7 - 11 | Often a kinetically favorable pathway in amine solutions. |

| Carbamate Hydrolysis | Decomposition of carbamate back to amine and CO2. | Carbamate + H3O+ | ~5 - 10 | Represents the energy required for solvent regeneration in carbon capture. acs.org |

Advanced Analytical Methodologies for Isobutyl Carbamate Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of isobutyl carbamate (B1207046), providing detailed information about its atomic composition, bonding, and electronic properties.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic transitions within a molecule, respectively, offering complementary information to NMR.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in isobutyl carbamate by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. A study of numerous carbamate compounds established a set of characteristic absorption bands. oup.com For a primary carbamate like this compound, the key absorptions include a broad band for the N-H stretching of the amino group, a very strong band for the C=O (carbonyl) stretching, and bands for the C-O-C asymmetric stretching. The position of the C=O band is sensitive to hydrogen bonding; it shifts to a higher wavenumber (by approximately 35 cm⁻¹) when transitioning from a solid (hydrogen-bonded) state to a dilute solution. oup.com

Table 2: Characteristic IR Absorption Frequencies for Primary Carbamates

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretch | 3450 - 3180 | Medium-Strong, Broad | Indicates the presence of the primary -NH₂ group. |

| C-H Stretch (Alkyl) | 2960 - 2850 | Strong | From the isobutyl group. libretexts.org |

| C=O Stretch (Amide I) | 1725 - 1680 | Very Strong | Sensitive to phase (solid vs. solution) due to hydrogen bonding. oup.com |

| N-H Bend (Amide II) | 1650 - 1580 | Medium |

Data adapted from comprehensive studies on carbamate IR spectra. oup.comwiley.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for quantitative analysis or for studying molecules with chromophores. While the simple this compound structure does not absorb strongly in the visible region, its derivatives can be analyzed effectively. For instance, research on complex chromophores incorporating an this compound substituent shows strong intramolecular charge transfer (ICT) absorption bands in the visible spectrum. nih.gov The technique is also used for quantitative analysis by measuring the adsorption capacity of related thionocarbamates on mineral surfaces. chemicalbook.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. researchgate.net While not typically used for bulk analysis of this compound, it is critical in research where the molecule is part of a surface layer, coating, or interface.

In one line of research, XPS was used to characterize a glassy carbon electrode surface that was modified by the electrooxidation of ammonium (B1175870) carbamate. nih.gov The high-resolution N 1s spectrum was deconvoluted to identify not only primary amine groups but also secondary and quaternary nitrogen species formed on the surface.

In another highly relevant study, XPS was employed to investigate the adhesive interface between steel and an aromatic moisture-cured urethane (B1682113). tandfonline.com After mechanical failure of the bond, XPS analysis of the steel surface detected nitrogen, while the polymer side showed traces of iron. This provided strong evidence for the formation of a chemical interphase, where the isocyanate group from the urethane reacted with the hydroxylated steel surface to form a surface carbamate species (-NH-CO-O-Fe). The C 1s and N 1s spectra were instrumental in identifying this specific chemical bonding at the interface. tandfonline.com

Chromatographic and Separation Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound research, it is the cornerstone of purity assessment and quantitative analysis.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

Many carbamates are thermally labile, meaning they can decompose at the high temperatures used in a GC injector. usgs.gov However, many simple alkyl carbamates can be analyzed directly. For enhanced selectivity, a nitrogen-phosphorus detector (NPD) can be used, which provides a highly sensitive response to nitrogen-containing compounds like carbamates with minimal interference from other matrix components. researchgate.net

A common strategy for analyzing compounds that are not ideal for GC, such as amines, involves derivatization to make them more volatile and thermally stable. A relevant method involves using isobutyl chloroformate to derivatize primary and secondary amines, converting them into their corresponding carbamates, which are then analyzed by GC-MS. copernicus.org This demonstrates a robust methodology applicable to the analysis of this compound itself or its formation from derivatization reactions.

Table 3: Representative GC Method Parameters for Carbamate Analysis

| Parameter | Setting |

|---|---|

| Column | Capillary column (e.g., DB-624, HP-INNOWAX) |

| Injector Temperature | 180 - 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Temperature gradient, e.g., initial 70 °C, ramp to 280 °C |

| Detector | Mass Spectrometry (MS) or Nitrogen-Phosphorus Detector (NPD) |

Parameters are generalized from typical methods for analyzing small carbamates. researchgate.netcopernicus.org

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is often preferred for the analysis of less volatile or thermally sensitive carbamates. usgs.gov It separates compounds based on their interaction with a solid stationary phase (typically in a column) and a liquid mobile phase.

Reverse-phase (RP) HPLC is the most common mode for carbamate analysis. A specific method for a closely related compound, methyl (isobutyl)carbamate, utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier. sielc.com More broadly, standard C18 columns are widely used. epa.gov

A key advantage of HPLC is its compatibility with multiple detection modes:

UV Detection: Many carbamates can be detected using a UV detector, typically at a low wavelength around 210 nm. vulcanchem.com Diode-array detectors (DAD) or photodiode-array (PDA) detectors can acquire a full UV spectrum, aiding in peak identification. usgs.gov

Mass Spectrometry (MS): Interfacing HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, allowing for definitive identification and quantification based on the mass-to-charge ratio of the analyte. EPA Method 8321B is a standard procedure for analyzing various carbamates using HPLC-MS. epa.gov

Fluorescence Detection (FLD): For N-methyl carbamates, a highly sensitive method involves post-column derivatization. After the carbamates are separated on the HPLC column, they are hydrolyzed to form methylamine, which then reacts with o-phthalaldehyde (B127526) (OPA) to create a highly fluorescent product detected by an FLD. usgs.gov

Table 4: Typical HPLC System for Carbamate Analysis

| Component | Specification |

|---|---|

| Column | Reverse-Phase C18 or specialized carbamate column (e.g., Ultra Carbamate) epa.govrestek.com |

| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like formic or phosphoric acid) sielc.com |

| Detection | UV/Vis (DAD/PDA), Mass Spectrometry (MS), or Fluorescence (FLD) with post-column derivatization usgs.govepa.gov |

| Flow Rate | 0.5 - 1.5 mL/min |

Isotope Dilution Liquid Chromatography-Mass Spectrometry (ID-LC-MS)

Isotope Dilution Liquid Chromatography-Mass Spectrometry (ID-LC-MS) stands as a premier analytical technique for the accurate quantification of organic molecules. Although specific applications for this compound are not extensively documented in current literature, the principles of ID-LC-MS and its successful application to structurally related compounds, such as carbamazepine, demonstrate its significant potential for this compound analysis. researchgate.net

ID-LC-MS is recognized as a high-accuracy reference measurement procedure (RMP) due to its capacity to minimize measurement uncertainty and produce results traceable to the International System of Units (SI). nih.govnih.gov The core principle of this method involves the use of a stable, isotopically labeled version of the analyte—in this case, an isotopically labeled this compound—as an internal standard. This standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer.

The process begins by adding a precisely known amount of the isotopically labeled internal standard to the sample. This standard undergoes the exact same sample preparation, extraction, and chromatographic separation processes as the native (unlabeled) this compound. annlabmed.org Consequently, any analyte loss during these steps affects both the standard and the analyte equally.

The sample is then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The LC system separates the analyte from matrix interferences, after which the mass spectrometer detects and quantifies both the native analyte and the labeled internal standard. rsc.org The concentration of the native this compound is determined by the ratio of its mass spectrometric signal to that of the known amount of the added internal standard.

This approach effectively corrects for variations in sample matrix and instrument response, leading to exceptional precision and accuracy. nih.gov For instance, studies on other small molecules have reported intermediate precision of ≤4.7% and bias ranging from -2.2% to 0.5%. nih.gov The use of quantitative nuclear magnetic resonance (qNMR) to characterize the primary standard ensures direct traceability to SI units. researchgate.net

Key Features of ID-LC-MS for this compound Analysis:

High Accuracy and Precision: Minimizes errors from sample preparation and matrix effects. annlabmed.org

High Specificity: Tandem mass spectrometry provides excellent selectivity, reducing the likelihood of interference from other compounds. nih.gov

Traceability: Establishes a clear metrological traceability chain for the measurement results. researchgate.net

Definitive Quantification: Considered a reference method suitable for validating and standardizing other routine analytical methods. annlabmed.org

Electrochemical and Other Advanced Analytical Techniques

Beyond chromatography, other advanced analytical techniques offer novel approaches for the detection and quantification of this compound, particularly for trace analysis and rapid screening.

Voltammetric Methods for Trace Analysis

Voltammetry is an electrochemical technique that measures the current resulting from the application of a varying potential to an electrode immersed in a solution containing an electroactive analyte. amelchem.com While direct voltammetric studies on this compound are not prominent, the methodology has been successfully applied to other organic molecules, including those with similar functional groups, suggesting its applicability. For example, square wave voltammetry (SWV) has been used to determine pregabalin (B1679071) (β-isobutyl-γ-aminobutyric acid) after complexation with copper(II).

For this compound, a similar strategy could be employed. The analysis would involve the oxidation or reduction of the carbamate functional group at a working electrode, such as a graphite (B72142) or modified carbon paste electrode. nih.gov The resulting current is proportional to the analyte's concentration.

Square Wave Voltammetry (SWV) is a particularly suitable technique for trace analysis due to its high sensitivity and speed. amelchem.com SWV employs a potential waveform that combines a staircase ramp with a superimposed square wave. Current is sampled at the end of each forward and reverse potential pulse, which effectively subtracts the background capacitive current, thereby enhancing the signal-to-noise ratio. nih.gov This results in well-defined peaks and very low detection limits, often in the nanomolar range.

Table 1: Performance Characteristics of SWV for a Structurally-Related Compound (Pregabalin)

| Parameter | Reported Value | Reference |

|---|---|---|

| Technique | Square Wave Voltammetry (SWV) | |

| Working Electrode | Graphite Electrode | |

| Analyte Form | Pregabalin-Cu(II) Complex | |

| Limit of Detection (LOD) | 6.5 x 10-9 mol L-1 (1.033 ppb) | |

| Recovery in Spiked Samples | 86% to 93% |

Surface-Enhanced Raman Spectroscopy (SERS) Applications

Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive vibrational spectroscopy technique capable of detecting trace amounts of analytes, potentially down to the single-molecule level. wikipedia.orgclinmedjournals.org It overcomes the primary limitation of conventional Raman spectroscopy—weak signal intensity—by amplifying the Raman scattering of molecules adsorbed onto or near nanostructured metal surfaces, typically gold or silver. mdpi.com

The enhancement mechanism is attributed to two main effects: an electromagnetic enhancement from the excitation of localized surface plasmons on the metallic nanostructure, and a chemical enhancement involving charge-transfer between the analyte and the SERS substrate. wikipedia.org The combined effect can lead to signal enhancement factors of 10¹⁰ to 10¹¹ or even higher. wikipedia.org

The application of SERS for the detection of ethyl carbamate, a closely related compound, has been successfully demonstrated, highlighting its potential for this compound analysis. researchgate.net In such an application, a sample containing this compound would be mixed with a colloidal solution of metallic nanoparticles (e.g., silver nanostars) or applied to a solid SERS-active substrate. researchgate.net The resulting SERS spectrum would provide a unique vibrational "fingerprint" of the molecule, allowing for its identification and quantification.

The advantages of SERS include its high sensitivity, the specificity of the vibrational fingerprint, and the potential for rapid, real-time analysis with minimal sample preparation. researchgate.netnih.gov

Magnetic Solid-Phase Extraction (MSPE) for Sample Preconcentration

Effective sample preparation is critical for the analysis of trace compounds in complex matrices. Magnetic Solid-Phase Extraction (MSPE) is an advanced sample preconcentration technique that utilizes magnetic nanoparticles (MNPs) as the sorbent material. preprints.org This method has been widely applied for the extraction of various carbamates from diverse sample types. nih.gov

In a typical MSPE procedure, magnetic sorbents are added directly to the sample solution. mdpi.com The target analytes, such as this compound, adsorb onto the surface of the MNPs. After an incubation period, the magnetic sorbents, along with the adsorbed analytes, are easily and rapidly separated from the sample matrix using an external magnet. This eliminates the need for cumbersome filtration or centrifugation steps common in traditional solid-phase extraction (SPE). preprints.org The adsorbed analytes are then eluted from the MNPs with a small volume of a suitable solvent, resulting in a concentrated and cleaned-up sample ready for instrumental analysis (e.g., by HPLC or GC-MS). nih.gov

Various materials can be used to functionalize the magnetic core (e.g., Fe₃O₄), including silica (B1680970), graphene oxide, and C18, to enhance the selectivity and extraction efficiency for specific analytes. mdpi.commdpi.com MSPE offers several advantages, including speed, simplicity, reduced solvent consumption, and the reusability of the magnetic sorbent. nih.govmdpi.com

Table 2: Performance of MSPE for Carbamate Pesticide Analysis in Environmental Samples

| Parameter | Reported Finding | Reference |

|---|---|---|

| Sorbent Used | Magnetic MOF (Terephthalic Acid Ligand) | nih.gov |

| Analytical Finish | HPLC | nih.gov |

| Linear Range | 0.015–1000 µg L–1 | nih.gov |

| Limits of Detection (LODs) | 0.005–0.090 µg L–1 | nih.gov |

| Enrichment Factor | Up to 184 | nih.gov |

| Recovery | 71.5–122.8% | nih.gov |

Structure Property Relationships and Stability in Carbamate Systems

Molecular Design Principles for Modulating Carbamate (B1207046) Stability

The stability of the carbamate functional group is a crucial factor in its various applications and is intrinsically linked to its molecular structure. vulcanchem.com The inherent chemical stability of carbamates lies between that of esters and amides, a characteristic attributed to the delocalization of the nitrogen lone pair electrons into the carbonyl group. vulcanchem.com

Impact of Substituent Electronic and Steric Effects on Stability

The substituents attached to the carbamate nitrogen and oxygen atoms play a pivotal role in determining its stability. nih.gov Both electronic and steric effects significantly influence the reactivity and degradation pathways of the carbamate moiety. mdpi.com

Electronic Effects: The electronic nature of substituents can either stabilize or destabilize the carbamate group. Electron-donating groups (EDGs) attached to the nitrogen atom generally increase the electron density on the nitrogen, which can enhance the stability of the carbamate. nd.edu Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the carbamate more susceptible to nucleophilic attack and hydrolysis. nd.edunih.gov For instance, alkyl groups, such as the isobutyl group in isobutyl carbamate, are weak electron-donating groups that contribute to the stability of the carbocation intermediate that can form during certain reactions. libretexts.org Studies on various carbamates have shown that electron-donating substituents on an N-aryl ring increase the rotational barrier of the C–N bond, indicating a more stable ground state. nd.eduresearchgate.net

Steric Effects: Steric hindrance around the carbamate functional group can significantly impact its stability by shielding the electrophilic carbonyl carbon from nucleophilic attack. nih.govosti.gov The isobutyl group in this compound, being more sterically bulky than smaller alkyl groups like methyl or ethyl, provides a degree of steric protection. vulcanchem.com Research has demonstrated that increasing the steric bulk of the N-alkyl substituent, such as introducing secondary or tertiary alkyl groups, enhances hydrolytic stability in plasma. nih.govnih.gov This shielding effect raises the energy barrier for the formation of the tetrahedral intermediate in hydrolysis reactions. osti.gov However, excessive steric hindrance can also introduce conformational constraints that may influence reactivity in other ways. researchgate.net

The interplay of these electronic and steric factors is crucial for the rational design of carbamate-containing molecules with desired stability profiles.

Resonance Stabilization and Conformational Restriction in the Carbamate Moiety

The carbamate functional group exhibits resonance, which contributes significantly to its stability and structural properties. metu.edu.tr This resonance involves the delocalization of the lone pair of electrons from the nitrogen atom across the N-C-O system. nih.gov Three primary resonance structures describe the electron distribution within the carbamate moiety. nih.govacs.org This delocalization imparts a partial double bond character to the C-N bond, which is a key feature of carbamates. nih.gov

This partial double bond character leads to a significant rotational barrier around the C-N bond, which is, however, about 3-4 kcal/mol lower than that in amides due to perturbations from the adjacent oxygen atom. nih.govacs.orgresearchgate.net This restricted rotation results in the existence of syn and anti conformers. nih.gov The equilibrium between these conformers can be influenced by factors such as substituents, solvent, concentration, and pH. nih.gov The conformational restriction imposed by the carbamate group is a critical aspect in the design of molecules where a specific three-dimensional structure is desired. researchgate.netacs.orgnih.gov This rigidity can be a desirable trait in the design of molecules for specific applications. metu.edu.tr

Thermal and Chemical Stability Considerations

The utility of this compound and other carbamates is also defined by their stability under various environmental conditions, including temperature and pH.

Thermal Degradation Pathways of Carbamate-Containing Compounds

The thermal decomposition of carbamates is a significant consideration, particularly in industrial processes. acs.org Generally, heating a carbamate can lead to its decomposition into an isocyanate and an alcohol. acs.orgmdpi.combutlerov.com This reversible reaction is endothermic and often requires high temperatures, typically above 150°C, and in some cases, up to 400°C in the gas phase. mdpi.comnih.gov

The primary thermal degradation pathway for many carbamates is:

R-NH-CO-OR' → R-N=C=O + R'-OH

However, other side reactions can occur, especially at elevated temperatures. These can include the decarbonylation of the carbamate to form an amine, or further reactions of the highly reactive isocyanate product. acs.org The thermal stability of a carbamate can be influenced by the nature of the substituents. For instance, carbamates derived from thermally stable alcohols and amines are often required for controlled decomposition to isocyanates. mdpi.com The use of catalysts can also influence the temperature and selectivity of the decomposition process. acs.org

pH-Dependent Stability Profiles of Carbamate Esters

The hydrolytic stability of carbamate esters like this compound is highly dependent on the pH of the surrounding medium. vulcanchem.com Carbamates are generally more stable than esters but more susceptible to hydrolysis than amides. acs.org

Acidic Conditions: Under acidic conditions, the hydrolysis of carbamates can occur, although the specific mechanism can vary. For some thioncarbamates, an A-1 mechanism has been proposed, involving a protonated carbamate species. cdnsciencepub.com

Neutral and Basic Conditions: In neutral and, more significantly, in basic (alkaline) conditions, carbamates undergo hydrolysis. nih.gov The rate of hydrolysis generally increases with increasing hydroxyl ion concentration. nih.gov Two competing mechanisms are often considered for the alkaline hydrolysis of O-aryl carbamates: a direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon (BAC2 mechanism), or an elimination-addition mechanism (E1cB) that proceeds through an isocyanate intermediate. nih.govresearchgate.net The E1cB mechanism involves the deprotonation of the carbamate nitrogen followed by the elimination of the alkoxy or aryloxy group. nih.gov The resulting isocyanate is then rapidly hydrolyzed to an amine and carbon dioxide. nih.gov For N-monosubstituted carbamates, the E1cB pathway is often favored. nih.gov

The rate of hydrolysis is also influenced by the leaving group. Carbamates of phenols, which are more acidic and thus better leaving groups than alcohols, are generally more chemically labile. acs.org Consequently, aryl carbamates tend to be less stable to hydrolysis than alkyl carbamates like this compound. nih.gov

The stability of carbamates in different pH environments is a critical parameter for their application in various fields.

Interactive Data Table: Factors Influencing Carbamate Stability

| Factor | Effect on Stability | Mechanism of Influence | Example from Text |

| Electronic Effects (N-substituent) | Electron-donating groups increase stability; electron-withdrawing groups decrease stability. | EDGs increase electron density on nitrogen, stabilizing the carbamate. EWGs make the carbonyl carbon more electrophilic. nd.edu | Alkyl groups like isobutyl are weakly electron-donating, contributing to stability. libretexts.org |

| Steric Effects (N-substituent) | Increased steric bulk generally increases stability. | Shields the carbonyl carbon from nucleophilic attack, increasing the activation energy for hydrolysis. nih.govosti.gov | Bulkier groups like cyclopentyl or adamantyl show increased stability to hydrolysis compared to linear alkyl chains. nih.gov |

| Resonance | Stabilizes the carbamate group. | Delocalization of the nitrogen lone pair creates a partial double bond character in the C-N bond, increasing rigidity. metu.edu.trnih.gov | The C-N rotational barrier in carbamates is a direct consequence of resonance stabilization. nih.govacs.org |

| Temperature | High temperatures lead to degradation. | Thermal energy overcomes the activation barrier for decomposition, typically forming an isocyanate and an alcohol. acs.orgmdpi.com | Decomposition often occurs at temperatures above 150°C. nih.gov |

| pH (Alkaline) | Decreases stability (promotes hydrolysis). | Hydroxide ions act as nucleophiles, attacking the carbonyl carbon (BAC2) or promoting elimination via an isocyanate intermediate (E1cB). nih.govnih.gov | The rate of hydrolysis for carbamates increases with increasing hydroxyl ion concentration. nih.gov |

| Leaving Group (O-substituent) | Better leaving groups (e.g., phenoxides) decrease stability. | A more stable leaving group anion facilitates the cleavage of the C-O bond during hydrolysis. | Aryl carbamates are generally more labile than alkyl carbamates. nih.govacs.org |

Applications of Isobutyl Carbamate in Chemical Synthesis and Materials Science

Isobutyl Carbamate (B1207046) as a Synthon in Organic Transformations

In the realm of organic synthesis, a synthon represents a conceptual unit within a molecule that aids in the strategic planning of a synthesis. Isobutyl carbamate and its corresponding isobutyloxycarbonyl (Iboc) group serve as valuable synthons, participating as intermediates, protecting groups, and linkers.

Role as an Intermediate in Complex Molecule Synthesis

This compound functions as a crucial building block in the assembly of more complex molecular architectures. ontosight.ai Its carbamate functionality allows for its incorporation into larger structures, serving as a precursor for various functional groups. ontosight.ai For instance, carbamates are well-established intermediates in the synthesis of pharmaceuticals and other bioactive molecules. ontosight.aiontosight.ai The controlled reactivity of the carbamate group allows for its strategic modification and elaboration within a synthetic sequence. While specific examples detailing the use of this compound in the total synthesis of a complex natural product are not prevalent in readily available literature, its role as a general intermediate is recognized in the production of various organic compounds. ontosight.ai

Utilization as a Protecting Group for Amine Functionalities

The protection of amine groups is a fundamental strategy in multi-step organic synthesis, particularly in peptide chemistry, to prevent unwanted side reactions. masterorganicchemistry.commasterorganicchemistry.com Carbamates are one of the most effective and widely used classes of protecting groups for amines due to their stability under a range of conditions and the relative ease of their installation and removal. masterorganicchemistry.comacs.org The isobutyloxycarbonyl (Iboc) group, derived from this compound, serves this purpose effectively.

The lone pair of electrons on the nitrogen atom of an amine makes it nucleophilic and basic. By converting the amine to a carbamate, its nucleophilicity is significantly diminished, allowing chemical transformations to be carried out on other parts of the molecule. masterorganicchemistry.comchemistrysteps.com The Iboc group is analogous to the more common tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. masterorganicchemistry.comdaneshyari.com

Table 1: General Conditions for Amine Protection and Deprotection using Carbamates

| Action | Protecting Group | Typical Reagents & Conditions | Cleavage Mechanism |

| Protection | Isobutyloxycarbonyl (Iboc) / tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base (e.g., NEt₃, NaOH) | Nucleophilic attack of the amine on the carbonyl carbon of the reagent. masterorganicchemistry.com |

| Deprotection | Isobutyloxycarbonyl (Iboc) / tert-Butoxycarbonyl (Boc) | Strong acid (e.g., Trifluoroacetic acid - TFA) | Acid-catalyzed cleavage to form a carbocation (e.g., tert-butyl cation). masterorganicchemistry.comchemistrysteps.com |

| Protection | Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl), Base | Nucleophilic acyl substitution. masterorganicchemistry.com |

| Deprotection | Benzyloxycarbonyl (Cbz) | Catalytic Hydrogenation (H₂, Pd/C) | Hydrogenolysis of the benzylic C-O bond. masterorganicchemistry.commasterorganicchemistry.com |

This table provides a generalized overview based on common carbamate protecting groups analogous to Iboc.

Linkers in Combinatorial Chemistry

Combinatorial chemistry is a powerful technique for generating large libraries of compounds for high-throughput screening in drug discovery and materials science. acs.orgscielo.br This methodology often relies on solid-phase organic synthesis (SPOS), where molecules are built upon an insoluble polymer support. imperial.ac.uk A linker is a crucial component that tethers the initial molecule to the solid support and is designed to be cleaved under specific conditions to release the final product. imperial.ac.uknih.gov

Carbamate linkages provide a robust and versatile strategy for anchoring molecules, particularly those with amine functionalities, to a solid support. imperial.ac.ukdiva-portal.orgresearchgate.net In this context, a derivative of this compound could be employed to create a linker. For example, an amine-containing compound can be attached to a resin functionalized with a chloroformate or a similar activated carbonyl group, forming a stable carbamate bond. nih.gov The choice of the carbamate linker is critical as its cleavage conditions must not affect the structure of the synthesized molecule. imperial.ac.uk Carbamate linkers can be designed to be cleaved by various methods, such as strong acids (e.g., trifluoroacetic acid) or through hydrogenolysis, depending on the specific structure of the carbamate. imperial.ac.ukresearchgate.net This allows for orthogonal protection strategies in complex syntheses. highfine.com

Integration into Polymer Chemistry and Materials Development

The carbamate functional group is the defining linkage in polyurethane chemistry and is also used to modify the properties of other polymers.

Carbamate Linkages in Polyurethane Systems

Polyurethanes (PUs) are a major class of polymers characterized by the presence of carbamate (or urethane) linkages in their backbone. researchgate.nettechscience.com These materials are synthesized through the polyaddition reaction of polyols (alcohols with two or more hydroxyl groups) and polyisocyanates. researchgate.netacs.org

While this compound itself is a mono-functional molecule and cannot form a polymer on its own, the fundamental reaction that forms the polyurethane linkage is the addition of an alcohol to an isocyanate. nih.govresearchgate.net this compound can be seen as the product of the reaction between isobutanol and isocyanic acid. In a non-isocyanate route to polyurethanes, which avoids the use of toxic isocyanates, alkyl carbamates can be reacted with polyols in a process called transcarbamoylation. google.commsu.edu In such a process, a diol could be reacted with two equivalents of this compound (or a similar simple carbamate) under conditions that drive off the isobutanol, forming a bis-carbamate monomer which can then be polymerized.

Furthermore, the thermal decomposition (thermolysis) of carbamates can regenerate isocyanates, which are key starting materials for conventional polyurethane synthesis. acs.orgnih.gov Studies have shown that different alkyl carbamates exhibit varying efficiencies in this thermolysis process, which is being explored as a potential chemical recycling method for polyurethane waste. acs.orgnih.gov

Functionalization of Polymeric Materials with Carbamate Moieties

The properties of existing polymers can be significantly altered by grafting functional groups onto their surfaces or backbones. nih.gov Introducing carbamate moieties, such as the isobutyloxycarbonyl group, can modify characteristics like solubility, biocompatibility, and chemical resistance. nih.govresearchgate.net

One method to achieve this is by reacting a polymer that has hydroxyl or amine groups on its surface with a reagent that can introduce the this compound group. For example, a polymer with surface hydroxyl groups can be reacted with isobutyl isocyanate to form pendant carbamate groups. Conversely, polymers with amine functionalities can be modified using reagents like diisobutyl dicarbonate. google.com

This functionalization is a key strategy in developing materials for specific applications. For instance, grafting carbamate-containing side chains onto a polymer backbone can be used to create new cellulose-based polymers with improved solubility in common organic solvents compared to the original cellulose (B213188). nih.gov This modification can also be used to prepare polymer-rubber copolymers where the carbamate-functionalized polymer is melt-reacted with an elastomer, creating materials useful as compatibilizers and impact modifiers. google.com

Table 2: Research Findings on Carbamate Functionalization of Polymers

| Polymer System | Functionalization Method | Key Finding | Potential Application |

| Cellulose | Reaction with isocyanates to form cellulose carbamates. nih.gov | Grafted carbamate moieties improved the solubility of cellulose derivatives. nih.gov | Development of new bio-based polymer materials. nih.gov |

| Vinyl Polymers | Free radical polymerization of a carbamate-functionalized vinyl monomer. google.com | Creation of addition polymers that can be melt-reacted with elastomers. google.com | Compatibilizers and impact modifiers in plastic blends. google.com |

| RAFT-derived Polymers | Post-polymerization modification to introduce a reactive carbamate end group. nih.gov | Enables reversible conjugation of polymers to proteins via amine residues. nih.gov | Stimuli-responsive drug delivery systems. nih.gov |

Catalytic Roles of Metal Carbamates and Related Complexes

Metal carbamates, compounds containing a carbamato ligand (R₂NCO₂⁻), have emerged as versatile and effective components in catalysis. unipi.it These complexes are often readily accessible through various synthetic routes, including the reaction of a metal salt with an amine in the presence of carbon dioxide, or the insertion of CO₂ into a metal-amide bond. unipi.itnih.gov Their utility spans a range of chemical transformations, where they can act as stable, pre-catalyst reservoirs or as active species in the catalytic cycle. unipi.it

Metal-Carbamate Complexes as Precursors in Catalytic Reactions

The direct use of well-defined metal carbamato complexes as catalytic precursors is a strategic approach in modern synthesis. nih.gov These compounds offer advantages due to their stability and ease of handling compared to potentially sensitive or difficult-to-prepare organometallic precursors. Several metal carbamates have been shown to be effective catalytic precursors for a variety of organic transformations, including polymerization and hydrogenation reactions. unipi.it

A notable example involves titanium(IV) N,N'-dialkylcarbamate complexes. These compounds have garnered significant interest as useful catalyst precursors for the polymerization of olefins. researchgate.net When activated by a co-catalyst such as methylaluminoxane (B55162) (MAO), titanium carbamates effectively catalyze ethylene (B1197577) and propylene (B89431) homopolymerization, as well as the copolymerization of ethylene with 1-hexene. researchgate.net The carbamato ligand serves as a convenient ancillary group that can be readily displaced or modified to generate the active catalytic species.

Furthermore, the application of metal carbamates extends to heterogeneous catalysis. For instance, mixed chlorido-carbamato complexes of titanium and zirconium have been successfully grafted onto silica (B1680970) supports. unipi.it This immobilization is facilitated by the reaction between the carbamato groups and the surface silanol (B1196071) groups of the silica, a process driven by the release of CO₂. unipi.it These supported catalysts, while sometimes less active than their homogeneous counterparts, offer the significant advantage of easier separation and recycling. researchgate.netunipi.it